Cas no 622-47-9 (2-(p-tolyl)acetic acid)

2-(p-tolyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(p-Tolyl)acetic acid
- 4-METHYLPHENYLACETIC ACID
- 4-TOLYLACETIC ACID
- ASISCHEM D13361
- P-METHYLPHENYL ACETIC ACID
- RARECHEM AL BO 0137
- (p-tolyl)-aceticaci
- 4-Methylbenzeneacetic acid
- 4-methyl-benzeneaceticaci
- Acetic acid, (p-tolyl)-
- Benzeneacetic acid, 4-methyl-
- 4-Methylphylacetic Acid
- p-Tolylacetic
- 4-METHYLPHENYLETHANOICACID
- P-Tolylacetic acid
- 2-(4-methylphenyl)acetic acid
- p-Tolyaceticacid
- Tolylacetate
- p-Methylphenylacetic acid
- (4-Methylphenyl)acetic acid
- 2-p-tolylacetic acid
- GXXXUZIRGXYDFP-UHFFFAOYSA-N
- p-Toluylessigsaure
- p-Tolyacetic acid
- p-tolyl acetic acid
- p-tolyl-acetic acid
- 4methylphenylacetic acid
- Maybridge1_005217
- 4-meth
- AM20060903
- E6YY73A4AE
- HMS556F03
- AC-509/25002068
- 4-methyl phenylacetic acid
- ghl.PD_Mitscher_leg0.1068
- FT-0659916
- EN300-21656
- 4-09-00-01795 (Beilstein Handbook Reference)
- BRN 2043528
- F0001-1661
- MFCD00004353
- STR02279
- (p-Tolyl)acetic acid
- CS-W008979
- Z104507548
- T0882
- AI3-20876
- FS-1025
- DTXSID80211238
- CCG-44293
- A838077
- A8602
- 4-methylphenyl-acetic acid
- 622-47-9
- NSC65595
- FT-0604789
- SR-01000634138-1
- p-Tolylacetic acid, purum, >=98.0% (T)
- 2-(p-Tolyl)aceticacid
- BP-11242
- (4-methylphenyl)aceticacid
- AC-13075
- NSC 65595
- p-Methylbenzeneacetic acid
- SCHEMBL92022
- SY013543
- 4-methylphenyl acetic acid
- 2-(p-tolyl)acetic acid;Alacepril
- AKOS000121283
- NS00034976
- p-Tolylacetic acid, ReagentPlus(R), 99%
- M-4290
- p-Tolylacetic acid, Vetec(TM) reagent grade, 98%
- NSC-65595
- EINECS 210-738-7
- MB 00106
- UNII-E6YY73A4AE
- NCIOpen2_000147
- 4-Methylphenylacetic acid,98%
- acetic acid, 2-(p-tolyl)-
- DB-306099
- DTXCID80133729
- STL168982
- DB-054105
- 2-(p-tolyl)acetic acid
-
- MDL: MFCD00004353
- インチ: 1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- InChIKey: GXXXUZIRGXYDFP-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O
- BRN: 2043528
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 白色の塊状結晶。
- 密度みつど: 1.0858 (rough estimate)
- ゆうかいてん: 88-92 °C (lit.)
- ふってん: 265-267 °C(lit.)
- フラッシュポイント: 265-267℃
- 屈折率: 1.5002 (estimate)
- PSA: 37.30000
- LogP: 1.62210
- FEMA: 2349
- ようかいせい: まだ確定していません。
2-(p-tolyl)acetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- RTECS番号:AJ7569000
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
2-(p-tolyl)acetic acid 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(p-tolyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D552787-5g |
4-Methylphenylacetic acid |
622-47-9 | 97% | 5g |
$200 | 2023-08-31 | |
Life Chemicals | F0001-1661-0.25g |
p-Tolylacetic acid |
622-47-9 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
eNovation Chemicals LLC | D552787-25g |
4-Methylphenylacetic acid |
622-47-9 | 97% | 25g |
$259 | 2023-08-31 | |
Enamine | EN300-21656-0.1g |
2-(4-methylphenyl)acetic acid |
622-47-9 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
eNovation Chemicals LLC | D605074-100g |
4-Methylphenylacetic acid |
622-47-9 | 97% | 100g |
$440 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002606-100g |
2-(p-tolyl)acetic acid |
622-47-9 | 99% | 100g |
¥91 | 2024-05-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818530-500g |
p-Tolylacetic acid |
622-47-9 | 99% | 500g |
598.00 | 2021-05-17 | |
Fluorochem | 001394-25g |
4-Tolylacetic acid |
622-47-9 | 99% | 25g |
£15.00 | 2022-03-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100785-100g |
2-(p-tolyl)acetic acid |
622-47-9 | 99% | 100g |
¥110.90 | 2023-09-01 | |
Chemenu | CM254113-1000g |
2-(p-Tolyl)acetic acid |
622-47-9 | 95+% | 1000g |
$128 | 2021-06-16 |
2-(p-tolyl)acetic acid サプライヤー
2-(p-tolyl)acetic acid 関連文献
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Chinnakuzhanthai Gangadurai,Giri Teja Illa,D. Srinivasa Reddy Org. Biomol. Chem. 2020 18 8459
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Mehmet Mart,Janusz Jurczak,Idris Karakaya Org. Biomol. Chem. 2022 20 7900
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Kelu Yan,Daoshan Yang,Wei Wei,Jing Zhao,Yuanyuan Shuai,Laijin Tian,Hua Wang Org. Biomol. Chem. 2015 13 7323
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Xuan Fu,Megan Jamison,Aaron M. Jubb,Yiju Liao,Alexandria Aspin,Kyle Hayes,Christopher R. Glein,Ziming Yang Chem. Commun. 2020 56 2791
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5. 225. The action of optically active alcohols on ketensAlex. McKenzie,Edwin W. Christie J. Chem. Soc. 1934 1070
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Pei-Pei Yeh,David S. B. Daniels,Charlene Fallan,Eoin Gould,Carmen Simal,James E. Taylor,Alexandra M. Z. Slawin,Andrew D. Smith Org. Biomol. Chem. 2015 13 2177
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Albano Galan,Pablo Ballester Chem. Soc. Rev. 2016 45 1720
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8. 276. Isotopic exchange reactions of organic compounds. Part IV. The mechanism of racemisation of phenyl-p-tolylacetic acidD. J. G. Ives,G. C. Wilks J. Chem. Soc. 1938 1455
-
9. LXXV.—The racemisation of phenyl-p-tolylacetic acidAlex. McKenzie,Sibyl Taite Widdows J. Chem. Soc. Trans. 1915 107 702
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Yoshio Takeuchi,Miyuki Konishi,Hitoshi Hori,Tamiko Takahashi,Yoshio Takeuchi,Tadashi Kometani,Kenneth L. Kirk Chem. Commun. 1998 365
2-(p-tolyl)acetic acidに関する追加情報
Introduction to 2-(p-tolyl)acetic acid (CAS No. 622-47-9)
2-(p-tolyl)acetic acid, also known as 4-methylphenylacetic acid, is a versatile organic compound with the chemical formula C9H10O2. This compound is characterized by its aromatic ring and carboxylic acid functional group, making it a valuable intermediate in various chemical and pharmaceutical applications. The compound is listed in the Chemical Abstracts Service (CAS) database under the registry number 622-47-9.
The structure of 2-(p-tolyl)acetic acid consists of a benzene ring substituted with a methyl group at the para position (4-position), and an acetic acid group attached to the benzene ring. This unique structure confers the compound with specific physical and chemical properties, such as solubility in organic solvents and reactivity in various chemical reactions.
In recent years, 2-(p-tolyl)acetic acid has gained significant attention due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its use as an intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents has been extensively studied. For instance, it is a key precursor in the synthesis of diclofenac, a widely used NSAID for pain relief and inflammation reduction.
The synthesis of 2-(p-tolyl)acetic acid can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with acetyl chloride, followed by hydrolysis to form the carboxylic acid. Another method involves the Friedel-Crafts acylation of p-toluene with acetyl chloride in the presence of a Lewis acid catalyst. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.
The physical properties of 2-(p-tolyl)acetic acid include a melting point of approximately 113-115°C and a boiling point around 300°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate. These properties make it suitable for various chemical processes and formulations.
In terms of its biological activity, 2-(p-tolyl)acetic acid has been investigated for its potential pharmacological effects. Studies have shown that it exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This makes it a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its use in pharmaceuticals, 2-(p-tolyl)acetic acid finds applications in other industries as well. In agrochemicals, it serves as an intermediate in the synthesis of herbicides and pesticides. In fine chemicals, it is used as a building block for the production of dyes, fragrances, and other specialty chemicals.
The environmental impact of 2-(p-tolyl)acetic acid has also been studied to ensure its safe use and disposal. Research indicates that it has low toxicity to aquatic organisms and is biodegradable under aerobic conditions. However, proper handling and disposal practices are recommended to minimize any potential environmental risks.
In conclusion, 2-(p-tolyl)acetic acid (CAS No. 622-47-9) is a multifunctional compound with a wide range of applications in various industries. Its unique chemical structure and properties make it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Ongoing research continues to explore new applications and optimize existing processes involving this compound, further highlighting its importance in modern chemistry.
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